
1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine (known as DIDS) is a chemical compound that has been widely used in scientific research for its ability to inhibit chloride transporters and channels. DIDS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the role of chloride transport in various systems.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research in chemical synthesis focuses on developing methods to create pharmaceutical intermediates, including compounds with structures similar to "1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine." For instance, studies have described the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, from 2,6-dichloro-nitrobenzene and piperazine through alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis processes. The total yield from these methods ranged from 48.2% to 53.3%, highlighting the efficiency of these synthesis pathways. The structure of these intermediates was confirmed using IR and 1H-NMR techniques (Quan, 2006), (Li Ning-wei, 2006).
Biological Activities
Studies on compounds with similar structures have explored their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the pharmaceutical relevance of these compounds. Specifically, bis(heteroaryl)piperazines (BHAPs) demonstrated 10-100-fold greater potency than earlier compounds, leading to the clinical evaluation of derivatives like atevirdine mesylate for their antiviral activities (Romero et al., 1994).
Antimicrobial Activities
Research has also been conducted on the antimicrobial properties of novel 1,2,4-triazole derivatives and related piperazine compounds, showing that some synthesized compounds possess good to moderate activities against various microorganisms. This indicates the potential utility of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular Structure Analyses
NMR studies on derivatives of "1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine" have contributed to understanding the molecular structures and properties of these compounds. Detailed spectral analysis using techniques such as DEPT, H-H COSY, HMQC, and HMBC has facilitated the complete assignment of NMR signals for these complex molecules (Bing‐Yi Qin et al., 2005).
Propiedades
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-4-6-16(14(2)12-13)22-8-10-23(11-9-22)27(24,25)17-7-5-15(20)18(21)19(17)26-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHQYSGIUYBWDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

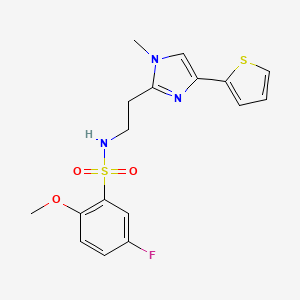
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)
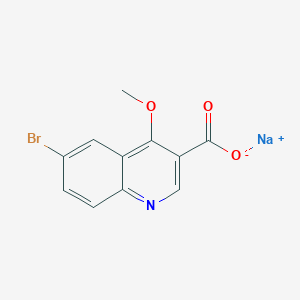

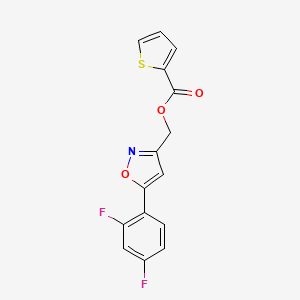
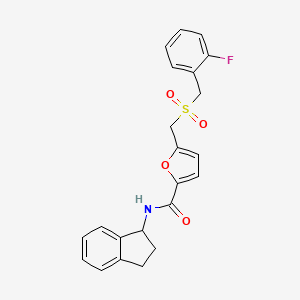
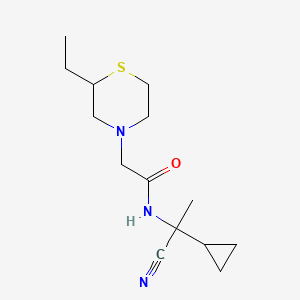
![3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2663323.png)
![6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2663324.png)
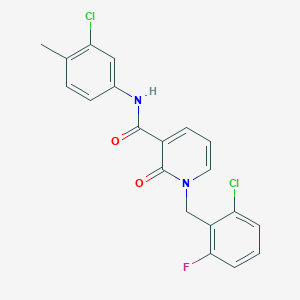
![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2663329.png)
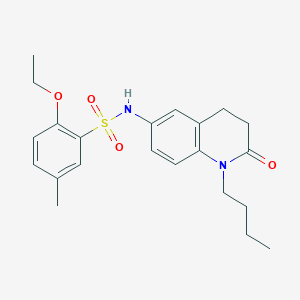
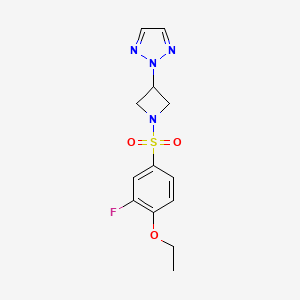
![4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine](/img/structure/B2663334.png)